molecular formula C9H6BrClN2 B3391296 5-Bromo-8-chloroisoquinolin-1-amine CAS No. 1557495-68-7

5-Bromo-8-chloroisoquinolin-1-amine

Cat. No.: B3391296
CAS No.: 1557495-68-7
M. Wt: 257.51 g/mol
InChI Key: MRANBMMEONLDDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-8-chloroisoquinolin-1-amine is a halogenated isoquinoline derivative characterized by the presence of bromine and chlorine atoms on the isoquinoline ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-chloroisoquinolin-1-amine typically involves halogenation reactions of isoquinoline derivatives. One common method is the bromination and chlorination of isoquinoline under controlled conditions using bromine (Br2) and chlorine (Cl2) gases or their respective solutions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-8-chloroisoquinolin-1-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 5-bromo-8-chloroisoquinoline-1,3-dione.

  • Reduction: Reduction reactions can lead to the formation of 5-bromo-8-chloroisoquinoline.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 5-bromo-8-chloroisoquinoline-1,3-dione

  • Reduction: 5-bromo-8-chloroisoquinoline

  • Substitution: Various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-8-chloroisoquinolin-1-amine has several applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Employed in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 5-Bromo-8-chloroisoquinolin-1-amine exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cell proliferation and apoptosis.

Molecular Targets and Pathways:

  • Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

  • Anticancer Activity: Inhibits pathways involved in cell growth and division, such as the PI3K/Akt/mTOR pathway.

Comparison with Similar Compounds

  • 5-bromoisoquinoline

  • 8-chloroisoquinoline

  • 5-bromo-8-chloroisoquinoline-1,3-dione

  • 5-amino-1-chloroisoquinoline

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

5-bromo-8-chloroisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-1-2-7(11)8-5(6)3-4-13-9(8)12/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRANBMMEONLDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1Cl)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1557495-68-7
Record name 5-bromo-8-chloroisoquinolin-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-8-chloroisoquinolin-1-amine
Reactant of Route 2
5-Bromo-8-chloroisoquinolin-1-amine
Reactant of Route 3
5-Bromo-8-chloroisoquinolin-1-amine
Reactant of Route 4
Reactant of Route 4
5-Bromo-8-chloroisoquinolin-1-amine
Reactant of Route 5
5-Bromo-8-chloroisoquinolin-1-amine
Reactant of Route 6
5-Bromo-8-chloroisoquinolin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.